

Addressing the stability and storage of Charybdotoxin solutions.

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Compound of Interest

Compound Name: Charybdotoxin

Cat. No.: B568394

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Technical Support Center: Charybdotoxin (ChTX) Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of **Charybdotoxin** (ChTX) solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of ChTX in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized **Charybdotoxin**?

A1: Lyophilized **Charybdotoxin** powder should be stored desiccated at -20°C.[1] When stored properly, the solid peptide is stable for up to 6 months.

Q2: How should I reconstitute **Charybdotoxin**?

A2: **Charybdotoxin** is soluble in water and saline buffers.[2] For a stock solution, reconstitute the lyophilized powder in a high-quality sterile buffer, such as a saline solution containing bovine serum albumin (BSA) at a concentration of around 25 µg/ml to prevent non-specific binding to surfaces.

Q3: What is the recommended storage condition for reconstituted **Charybdotoxin** solutions?

A3: Stock solutions of **Charybdotoxin** should be aliquoted into tightly sealed vials and stored at -20°C.[3] It is generally recommended to use these solutions within one month. For best results, prepare and use the solution on the same day.

Q4: How many freeze-thaw cycles can a **Charybdotoxin** solution undergo?

A4: While **Charybdotoxin** is a very stable peptide, it is best practice to avoid multiple freeze-thaw cycles to prevent potential degradation and aggregation. Aliquoting the stock solution into single-use volumes is highly recommended.

Q5: Is **Charybdotoxin** stable at room temperature or higher?

A5: **Charybdotoxin** is an exceptionally stable protein, with its inhibitory activity being insensitive to boiling.[3][4] However, for routine experimental use and to ensure long-term potency, it is crucial to adhere to the recommended storage conditions.

Q6: At what pH is **Charybdotoxin** most stable?

A6: While specific pH stability studies are not extensively detailed in the provided search results, ChTX is often used in physiological buffers with a pH around 7.4. One study mentioned dissolving the venom in a buffer with a pH of 9.0 during purification.[3]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Reduced or no blocking activity of K ⁺ channels	1. Improper storage of the lyophilized powder or stock solution. 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect final concentration in the experiment. 4. Experimental conditions (e.g., high ionic strength) reducing binding affinity.[5]	1. Ensure lyophilized powder is stored at -20°C, desiccated. Prepare fresh stock solutions and store at -20°C in aliquots. 2. Use fresh aliquots for each experiment to avoid freeze-thaw cycles. 3. Verify all dilution calculations and ensure accurate pipetting. 4. Optimize the ionic strength of your experimental buffer. The association rate of ChTX is sensitive to ionic strength.[5]
Precipitates observed in the reconstituted solution	1. Low-quality solvent or buffer. 2. The concentration is too high for the chosen solvent. 3. The peptide was not fully dissolved during reconstitution.	1. Use high-purity, sterile water or buffer for reconstitution. 2. Check the solubility information on the product datasheet. You may need to prepare a more dilute stock solution. 3. Gently vortex or sonicate the solution to ensure the peptide is fully dissolved.
High variability in experimental results	1. Inconsistent ChTX concentration due to adsorption to surfaces. 2. Fluctuation in experimental parameters like voltage or ion concentrations.[6][7]	1. Add a carrier protein like BSA (e.g., 0.1 mg/ml) to your buffer to prevent non-specific binding of the peptide to vials and pipette tips. 2. Ensure precise control over the electrophysiological setup and buffer compositions. The binding of ChTX can be voltage-dependent.[6]

Quantitative Data Summary

Parameter	Value	Channel Type	Reference
IC ₅₀	~3 nM	KCa1.1	[2]
IC ₅₀	5 nM	KCa3.1	[2]
IC ₅₀	14 nM	Kv1.2	[2]
IC ₅₀	2.6 nM	Kv1.3	[2]
IC ₅₀	2 nM	Kv1.6	[2]
K _d	2.1 nM	Ca ²⁺ -activated K ⁺ channel	[2][8]
K _d	3.5 nM	High-conductance Ca ²⁺ -activated K ⁺ channel	[4]
K _d	0.5 - 1.5 nM	Type "n" voltage-gated K ⁺ channels in Jurkat cells	[9]

Experimental Protocols

Protocol for Reconstitution of Lyophilized Charybdotoxin

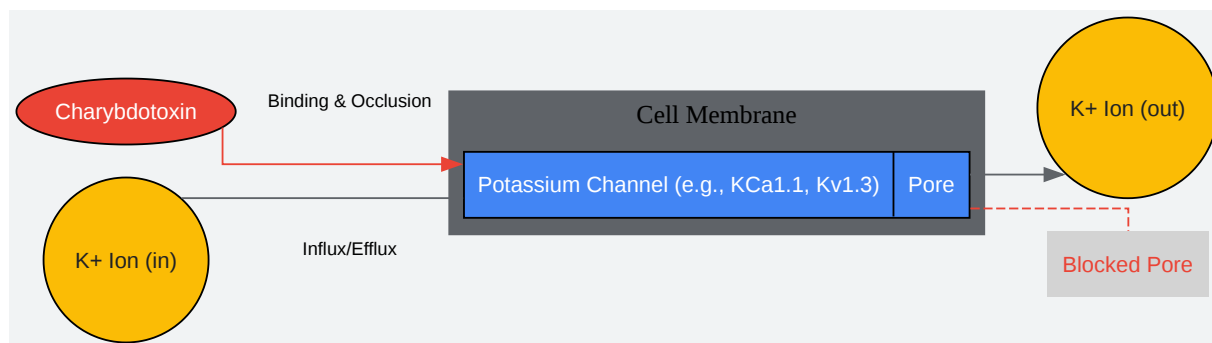
- **Pre-equilibration:** Before opening, allow the vial of lyophilized ChTX to equilibrate to room temperature for at least 20 minutes to prevent condensation.
- **Solvent Addition:** Add the required volume of high-purity, sterile water or a suitable buffer (e.g., saline) to the vial to achieve the desired stock concentration (e.g., 100 µM).
- **Dissolution:** Gently vortex the vial to dissolve the peptide completely. If needed, brief sonication in a water bath can aid dissolution. Avoid vigorous shaking, which can cause foaming and potential denaturation.

- Aliquotting: Dispense the stock solution into single-use, low-protein-binding polypropylene vials.
- Storage: Store the aliquots at -20°C.

Protocol for Application of Charybdotoxin in Whole-Cell Patch-Clamp Electrophysiology

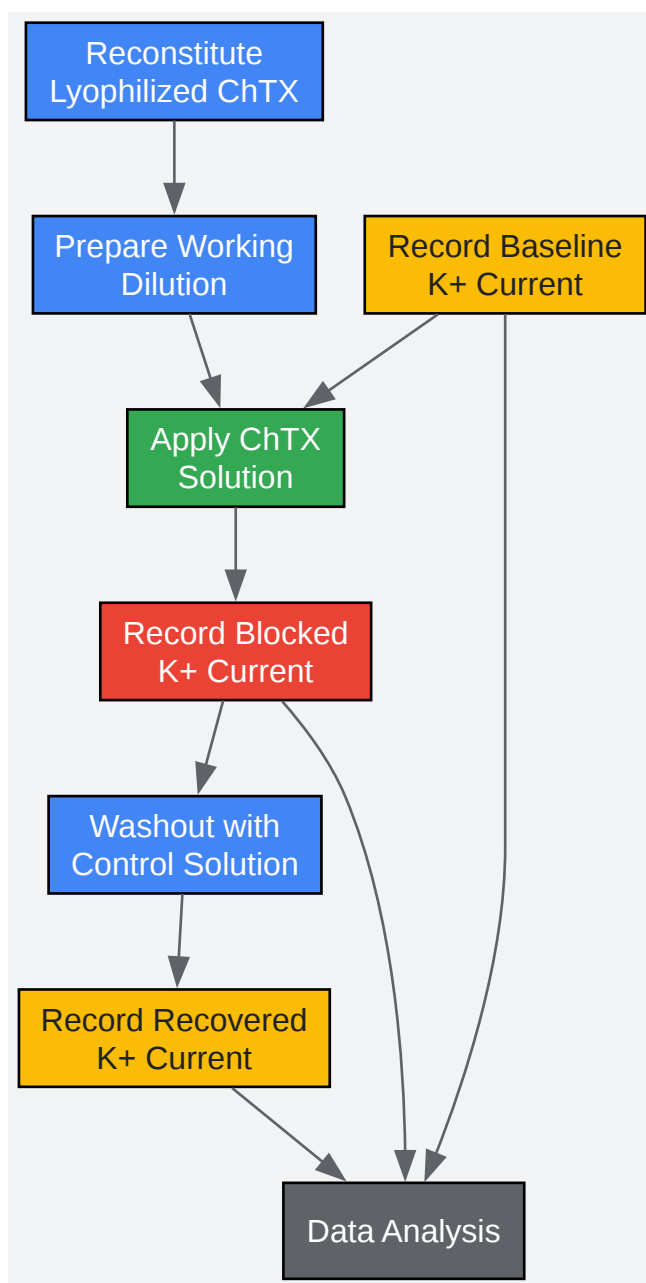
- Cell Preparation: Prepare the cells expressing the potassium channels of interest according to your standard protocol.
- Pipette and Bath Solutions: Prepare the internal (pipette) and external (bath) solutions. A typical external solution may contain (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.4.[\[10\]](#)
- Obtaining a Gigaseal: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
- Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
- Baseline Recording: Record baseline potassium channel activity by applying the appropriate voltage-clamp protocol.
- ChTX Application: Perfuse the bath with the external solution containing the desired final concentration of **Charybdotoxin**. The effective concentration is typically in the nanomolar range.
- Recording the Block: Record the potassium currents in the presence of ChTX to observe the blocking effect.
- Washout: To test for reversibility, perfuse the bath with the ChTX-free external solution and record the recovery of the potassium current.[\[6\]](#)[\[11\]](#)

Visualizations



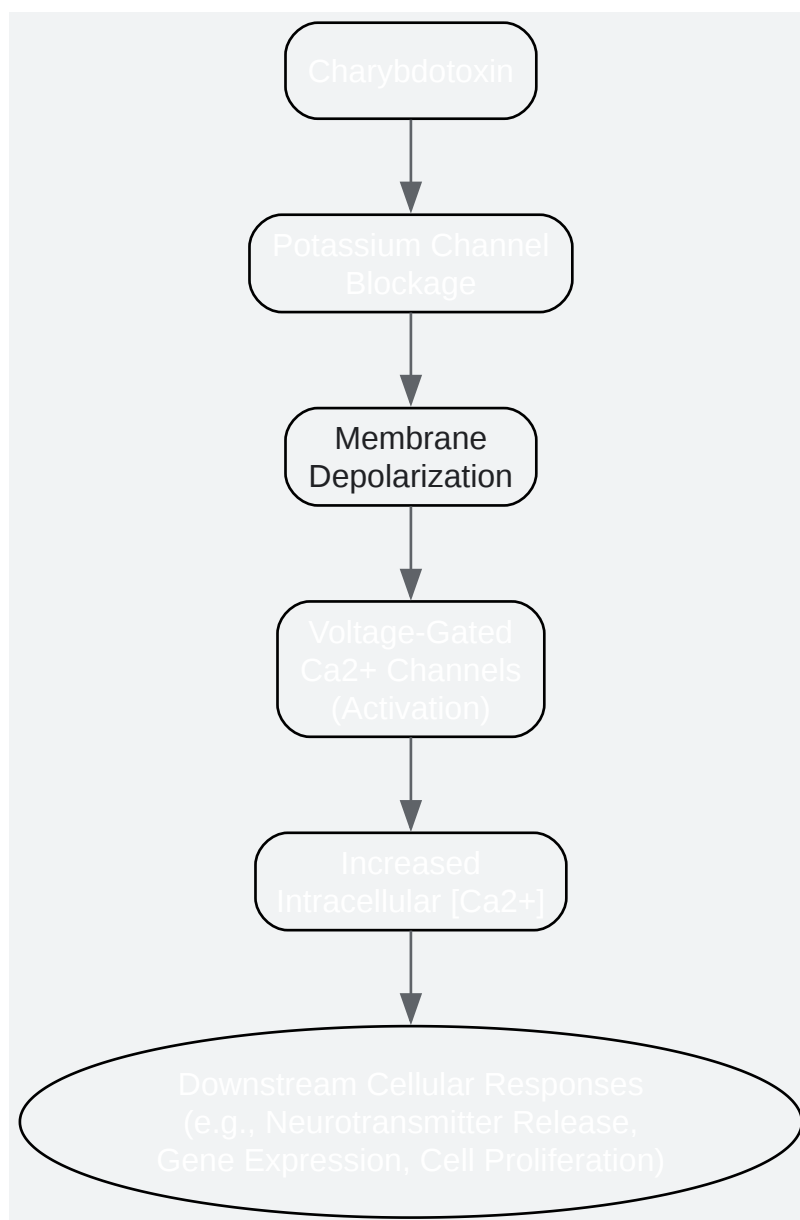
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Caption: Mechanism of **Charybdotoxin** action on a potassium channel.



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Caption: A typical experimental workflow for studying ChTX effects.



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